molecular formula C13H18N2O3S B3014409 N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351601-13-2

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B3014409
CAS No.: 1351601-13-2
M. Wt: 282.36
InChI Key: HBMJFVHULHSCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a spirocyclic compound characterized by its unique structural features, which include a thiophene ring and a spirocyclic scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5One common method involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of high-throughput screening and molecular docking can aid in the identification of efficient synthetic pathways and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to the presence of both the thiophene ring and the spirocyclic scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

N-thiophen-2-yl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-12(14-11-3-1-10-19-11)15-6-4-13(5-7-15)17-8-2-9-18-13/h1,3,10H,2,4-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMJFVHULHSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.